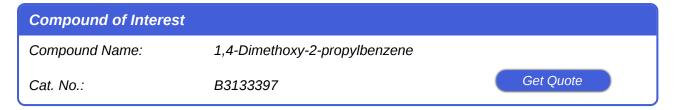




Technical Guide: Physicochemical Characteristics of 2-Propyl-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physicochemical properties, synthesis, and analytical methodologies for 2-propyl-1,4-dimethoxybenzene (CAS No. 38843-85-5). Due to the limited availability of experimental data for this specific molecule, this guide incorporates both computed data and established protocols for analogous compounds to serve as a foundational resource for research and development activities.

Compound Identity and Computed Physicochemical Properties

2-Propyl-1,4-dimethoxybenzene is an aromatic ether. Its core structure consists of a benzene ring substituted with two methoxy groups at positions 1 and 4, and a propyl group at position 2.

Table 1: Compound Identification



Identifier	Value	Source
IUPAC Name	1,4-dimethoxy-2- propylbenzene	PubChem[1]
Synonyms	2,5-DiMethoxy-1- propylbenzene, Benzene, 1,4- dimethoxy-2-propyl-	PubChem[1]
CAS Number	38843-85-5	ECHEMI, PubChem[1][2]
Molecular Formula	C11H16O2	PubChem[1]
InChI Key	NJIMRIBDHNHEKL- UHFFFAOYSA-N	PubChem[1]

Table 2: Computed Physicochemical Data

Note: The following data are computationally predicted and have not been experimentally verified in available literature. These values should be used as estimates.

Property	Value	Source
Molecular Weight	180.24 g/mol	PubChem[1]
Exact Mass	180.115029749 Da	PubChem[1]
XLogP3	3.3	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	3	PubChem[1]
Topological Polar Surface Area	18.5 Ų	PubChem[1]
Heavy Atom Count	13	PubChem[1]

Experimental Protocols



While specific experimental data for 2-propyl-1,4-dimethoxybenzene is scarce, its synthesis and analysis can be approached using standard organic chemistry methodologies. The protocols outlined below are generalized from established procedures for the synthesis and characterization of similar alkylated dimethoxybenzenes.

Synthesis via Friedel-Crafts Alkylation

The most common method for synthesizing alkylated dimethoxybenzenes is the Friedel-Crafts alkylation of 1,4-dimethoxybenzene. This electrophilic aromatic substitution reaction introduces an alkyl group onto the electron-rich aromatic ring.

Protocol:

- Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), dissolve 1,4-dimethoxybenzene in a suitable solvent such as glacial acetic acid.
- Electrophile Generation: The alkylating agent, such as 1-propyl halide (e.g., 1-propyl bromide) or propan-1-ol, is added to the solution.
- Catalyst Addition: Slowly add a catalyst dropwise to the cooled, stirring mixture. A strong protic acid like concentrated sulfuric acid or a Lewis acid such as aluminum chloride (AlCl₃) can be used. The temperature should be carefully monitored and maintained below 10 °C during the addition.
- Reaction: After the catalyst addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for a designated period (e.g., 10-30 minutes) to ensure the reaction proceeds to completion.
- Quenching: Cool the flask again in an ice bath and slowly add ice-cold water to quench the reaction and precipitate the crude product. This step is highly exothermic and must be performed with caution.
- Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water to remove residual acid, followed by a small amount of cold methanol or ethanol to remove organic impurities.



 Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the final product.

Analytical Characterization

The identity and purity of the synthesized 2-propyl-1,4-dimethoxybenzene should be confirmed using standard analytical techniques.

Protocols:

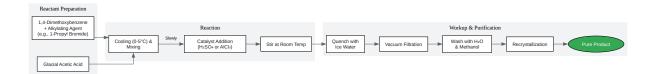
- Gas Chromatography-Mass Spectrometry (GC-MS):
 - Sample Preparation: Dissolve a small amount of the purified product in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
 - Injection: Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a mid-polarity column).
 - Analysis: The gas chromatogram will indicate the purity of the sample by showing the
 retention time of the compound. The mass spectrometer will provide a fragmentation
 pattern, which can be used to confirm the molecular weight and structural features of the
 molecule.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: Dissolve the purified product in a deuterated solvent (e.g., CDCl₃).
 - ¹H NMR Analysis: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methoxy group protons, and the protons of the propyl group. The chemical shifts, integration, and coupling patterns will help confirm the substitution pattern on the benzene ring.
 - ¹³C NMR Analysis: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule, further confirming its structure.
- Infrared (IR) Spectroscopy:
 - Sample Preparation: Prepare the sample as a KBr pellet or a thin film.



 Analysis: The IR spectrum will show characteristic absorption bands for C-H bonds (aromatic and aliphatic), C=C bonds of the aromatic ring, and C-O ether linkages.

Visualized Workflows

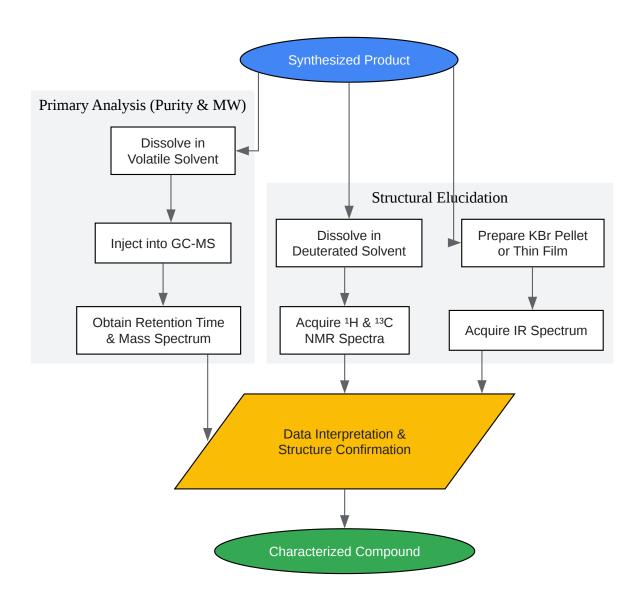
The following diagrams illustrate the logical flow of the synthesis and analytical characterization processes.



Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of 2-propyl-1,4-dimethoxybenzene.





Click to download full resolution via product page

Caption: Workflow for the analytical characterization of 2-propyl-1,4-dimethoxybenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. 1,4-Dimethoxy-2-propylbenzene | C11H16O2 | CID 12262497 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Characteristics of 2-Propyl-1,4-dimethoxybenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3133397#physicochemical-characteristics-of-2propyl-1-4-dimethoxybenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com